Germanium monoxide

Übersicht

Beschreibung

Germanium monoxide is an inorganic compound composed of germanium and oxygen. It is a lesser-known oxide of germanium compared to germanium dioxide (GeO₂). Germanium oxide is typically found in a yellow sublimate form and is known for its amphoteric properties, meaning it can react with both acids and bases .

Vorbereitungsmethoden

Germanium oxide can be synthesized through several methods:

Reduction of Germanium Dioxide: Heating germanium dioxide (GeO₂) with powdered germanium at around 1000°C produces germanium oxide (GeO).

Reaction with Hydrogen or Carbon Monoxide: Germanium dioxide can be reduced using hydrogen or carbon monoxide under heating conditions to form germanium oxide.

Solution Method: Nano/micro-structured germanium oxide can be prepared using germanium tetrachloride (GeCl₄) and potassium hydroxide (KOH) in an alkaline alcoholic solution.

Analyse Chemischer Reaktionen

Formation Reactions

Germanium monoxide can be synthesized through several pathways:

Gas-Phase Synthesis

GeO forms via the reaction of ground-state germanium atoms (Ge, ) with molecular oxygen (O, ) under single-collision conditions . This process involves:

-

Barrierless addition of Ge to O on the singlet surface, forming a linear GeOO intermediate (, ).

-

Intersystem crossing (ISC) to the triplet surface, yielding GeO () and ground-state oxygen atoms [O()] .

-

The reaction is exothermic () , with 49% of energy channeled into translational motion of products .

Solid-State Synthesis

Heating germanium dioxide (GeO) with elemental germanium at 1000°C produces GeO as a yellow sublimate :

Table 1: Key Formation Pathways

| Reaction | Conditions | Products | Energy () | References |

|---|---|---|---|---|

| Ge + O | Gas phase, single-collision | GeO + O() | ||

| GeO + Ge | 1000°C, solid state | 2 GeO | N/A |

Thermal Decomposition

GeO decomposes at elevated temperatures (≈650°C) into germanium and germanium dioxide :

his disproportionation highlights GeO’s instability under thermal stress.

Table 2: Thermal Decomposition Parameters

| Reaction | Temperature | Products | Reference |

|---|---|---|---|

| 2 GeO → Ge + GeO | 650°C | Ge, GeO |

Redox Reactions

Oxidation

GeO oxidizes to GeO when heated in oxygen :

Reduction*

GeO can be reduced to elemental germanium using hydrogen or carbon monoxide :

Table 3: Oxidation and Reduction Pathways

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| GeO + O → GeO | Heating in O | GeO | |

| GeO + H → Ge | Reduction with |

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Germanium monoxide exhibits significant potential in the field of optoelectronics due to its semiconducting properties. Its applications include:

- Photodetectors : GeO is utilized in the fabrication of photodetectors, which are critical components in optical communication systems. The compound's ability to absorb light and convert it into electrical signals makes it ideal for this purpose.

- Light Emitting Devices : Research indicates that this compound can be integrated into light-emitting devices, where it can help improve efficiency and performance due to its favorable electronic structure.

- Thin Film Transistors : GeO is also explored for use in thin film transistors, essential for display technologies and flexible electronics. The deposition of GeO thin films through techniques like atomic layer deposition allows for precise control over film thickness and composition.

Energy Storage

This compound is being investigated for its role in energy storage technologies:

- Lithium-Ion Batteries : As an anode material, this compound demonstrates high theoretical capacity, making it a promising candidate for next-generation lithium-ion batteries. Studies show that incorporating GeO can enhance the overall energy density and cycling stability of these batteries .

Catalytic Applications

The catalytic properties of this compound are being explored in various chemical reactions:

- Catalysis : GeO serves as a catalyst in several organic reactions, enhancing reaction rates and selectivity. Its amphoteric nature allows it to interact effectively with both acids and bases, making it versatile for different catalytic processes.

Research into the biological implications of this compound has revealed several potential therapeutic applications:

- Immunomodulation : Germanium compounds, including GeO, have been shown to enhance immune responses by increasing interferon production and modulating cytokine levels. These effects suggest potential applications in immunotherapy .

- Anticancer Activity : Studies indicate that germanium compounds may possess anticancer properties by normalizing cellular respiration and enhancing oxidative phosphorylation. This mechanism could retard tumor growth, making this compound a candidate for cancer treatment research .

Material Science

In material science, this compound's unique structural properties are being harnessed:

- Nanostructured Materials : The formation of nanocrystals from GeO has been investigated for applications in photonics and electronics. Controlled synthesis methods allow for the creation of germanium nanocrystals with tailored optical properties .

Summary Table of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Optoelectronics | Photodetectors, Light Emitting Devices | High absorption efficiency |

| Energy Storage | Lithium-Ion Battery Anodes | Increased energy density |

| Catalysis | Various Organic Reactions | Versatile catalytic activity |

| Biological Activity | Immunomodulation, Anticancer Research | Enhances immune response |

| Material Science | Nanostructured Materials | Tailored optical properties |

Wirkmechanismus

The mechanism of action of germanium oxide involves its interaction with molecular targets and pathways:

Semiconducting Properties: Germanium oxide exhibits semiconducting properties, which are utilized in electronic and optoelectronic applications.

Amphoteric Nature: Its ability to react with both acids and bases makes it versatile in various chemical processes.

Optical Properties: Germanium oxide has unique optical properties, including high transparency and strong light-matter interaction, making it suitable for optoelectronic devices.

Vergleich Mit ähnlichen Verbindungen

Germanium oxide can be compared with other similar compounds such as:

Germanium Dioxide (GeO₂): Unlike germanium oxide, germanium dioxide is more commonly used and has a higher oxidation state of +4.

Silicon Dioxide (SiO₂): Silicon dioxide is another group 14 oxide with similar properties but is more widely used in the electronics industry due to its abundance and stability.

Tin Dioxide (SnO₂): Tin dioxide is used in gas sensors and transparent conductive coatings.

Germanium oxide stands out due to its unique combination of semiconducting and amphoteric properties, making it valuable in specialized applications.

Biologische Aktivität

Germanium monoxide (GeO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and antioxidant defense. This article synthesizes current research findings on the biological activity of GeO, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is a subvalent germanium compound, primarily studied for its unique electronic properties and potential applications in materials science. However, its biological implications are increasingly being explored. GeO is formed through various chemical processes, often involving the reaction of germanium with oxygen under specific conditions .

Immune Modulation

Research indicates that germanium compounds, including GeO, can enhance immune responses. Key findings include:

- Interferon Production : Germanium compounds such as Ge-132 have been shown to significantly increase interferon levels in serum after administration in animal models. This enhancement plays a crucial role in activating natural killer (NK) cells and macrophages, which are vital components of the immune system .

- Cytokine Regulation : GeO may inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) .

Antioxidant Activity

GeO exhibits notable antioxidant properties:

- Reactive Oxygen Species Scavenging : Germanium compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. This activity is particularly important in preventing cellular damage associated with aging and various diseases .

- Enzymatic Activity Enhancement : Studies have reported that GeO can enhance the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), contributing to a reduced level of lipid peroxidation in tissues .

Animal Studies

- Immune Response in Mice : In a study involving mice administered with Ge-132, significant increases in NK cell activity and macrophage activation were observed, correlating with enhanced interferon production .

- Oxidative Stress Models : In models subjected to oxidative stress, germanium compounds demonstrated protective effects against cellular damage by reducing hydrogen peroxide levels .

Human Studies

- Chronic Toxicity Cases : While exploring the therapeutic potential, it is crucial to note the adverse effects associated with prolonged exposure to germanium compounds. Reports indicate cases of chronic germanium intoxication leading to renal failure and neurological symptoms in patients who ingested high doses over extended periods .

- Supplementation Hazards : The consumption of germanium supplements has been linked to serious health risks, including nephrotoxicity. A review highlighted at least 31 cases of renal dysfunction associated with long-term intake of germanium products .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

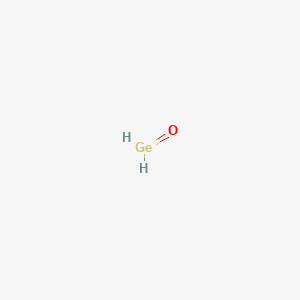

IUPAC Name |

oxogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeH2O/c1-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIYWQBRYUCBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[GeH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20619-16-3 | |

| Record name | Germanium oxide (GeO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium oxide (GeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.